
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one: is a heterocyclic compound that belongs to the family of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position of the pyrimidinone ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-dicarbonyl compound, and urea. The reaction is typically catalyzed by a Brönsted acidic ionic solid pyridinium-functionalized organosilica network (PMO-Py-IL) under solvent-free conditions . The reaction proceeds efficiently with high yields and can be carried out under mild conditions.
Industrial Production Methods: Industrial production of this compound involves the use of scalable and cost-effective methods. The Biginelli reaction is often employed due to its simplicity and high efficiency. The use of reusable and heterogeneous catalysts, such as HPA-Montmorillonite-KSF, allows for the green synthesis of this compound with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include substituted pyrimidinones, oxidized derivatives, and reduced derivatives, each with unique chemical and biological properties .
Applications De Recherche Scientifique
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article will explore its scientific research applications, focusing on its synthesis, biological properties, and case studies that highlight its efficacy in various therapeutic areas.
Table 1: Synthesis Methods
Method | Description |
---|---|
Biginelli Reaction | Combines aldehydes, urea/thiourea, and β-keto esters under acidic conditions. |
N-Alkylation | Introduces substituents to enhance biological activity post-synthesis. |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of key enzymatic pathways involved in nucleic acid synthesis .
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication in cell cultures .
Table 2: Biological Activities
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis and inhibits cancer cell proliferation. |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
Antiviral | Inhibits viral replication in vitro. |
Anticancer Evaluation
A recent study evaluated the anticancer properties of this compound derivatives against human cancer cell lines such as HCT116. The lead compound exhibited an IC50 value of 4.36 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated effective bacterial growth inhibition at concentrations as low as 50 µg/mL .
Table 3: Case Study Summary
Study Focus | Findings |
---|---|
Anticancer Evaluation | IC50 value of 4.36 µM against HCT116 cells; significant cytotoxicity observed. |
Antimicrobial Testing | Effective inhibition of bacterial growth at concentrations as low as 50 µg/mL. |
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one
- 5-Bromo-2-cyclohexyl-3,4-dihydropyrimidin-4-one
- 5-Bromo-3-methyl-3,4-dihydropyrimidin-4-one
Comparison: Compared to these similar compounds, 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity.
Activité Biologique
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles various studies that elucidate the pharmacological potential of this compound, particularly focusing on its anticancer, anti-inflammatory, and calcium channel-blocking properties.
Structure and Synthesis
This compound belongs to the dihydropyrimidine (DHPM) class of compounds, which are synthesized primarily via the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The introduction of bromine and ethyl groups at specific positions enhances the compound's biological activity and solubility.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated the cytotoxicity of various DHPM derivatives against several cancer cell lines, including MCF-7 (breast cancer), U87, and U251 (glioma) cells. The results indicated that this compound has a selective inhibitory effect on certain tumor types.
Case Study: Cytotoxicity Evaluation
In vitro studies revealed the following findings:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 33.2 |
This compound | U87 | 25.0 |
This compound | U251 | 30.0 |
These results suggest that 5-bromo substitution significantly enhances the cytotoxicity of DHPM derivatives against glioma cells compared to other compounds without this modification .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF), it inhibits tumor angiogenesis.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
In Vivo Studies
In vivo models have demonstrated that treatment with this compound significantly reduces inflammation markers in conditions such as rheumatoid arthritis and colitis. The administration led to a reduction in paw edema in rat models by approximately 40% compared to control groups .
Calcium Channel Blocking Activity
Dihydropyrimidines are known for their calcium channel blocking properties. Studies indicate that this compound functions as a calcium channel antagonist. This action is beneficial in managing hypertension and other cardiovascular diseases.
Pharmacological Profile
The pharmacological profile includes:
Property | Effect |
---|---|
Calcium Channel Blockade | Yes |
Anticancer Activity | Yes |
Anti-inflammatory Activity | Yes |
Propriétés
IUPAC Name |
5-bromo-2-ethyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-5-8-3-4(7)6(10)9-5/h3H,2H2,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERSSKTYLDIFNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528580-99-5 | |
Record name | 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.